4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide
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Overview
Description
The compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound . It also contains a sulfonyl group and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The isoquinoline group would contribute to the aromaticity of the molecule, while the sulfonyl and benzamide groups would likely influence its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, isoquinoline derivatives are known to exhibit antioomycete activity against certain pathogens . The presence of the sulfonyl and benzamide groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Isoquinoline derivatives generally have a high degree of aromaticity and stability .Scientific Research Applications
Visible Light-Promoted Synthesis
The compound plays a role in the synthesis of heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, through a visible-light-promoted reaction. This method offers an efficient pathway to synthesize complex molecules that could have applications in drug development and material sciences (Liu et al., 2016).
Anticancer Activity
Compounds related to the structure, specifically phenylaminosulfanyl-1,4-naphthoquinone derivatives, have been evaluated for their cytotoxic activity against human cancer cell lines, demonstrating potential as anticancer agents (Ravichandiran et al., 2019).
Cyclization Reactions
The structural framework is involved in cyclization reactions, offering a route to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines. Such reactions are crucial in organic synthesis, enabling the construction of complex molecules with potential applications in pharmaceuticals and materials science (He et al., 2016).
Synthesis of Bioactive Molecules
It contributes to the synthesis of various bioactive molecules, including antimicrobial, anti-inflammatory, and anticonvulsant agents. This highlights its role in the development of new therapeutic agents (Patel et al., 2009).
Polymer Science
The compound's derivatives are used in synthesizing soluble polyimides from aromatic tetracarboxylic dianhydrides, indicating its importance in creating materials with high thermal stability and mechanical strength, suitable for various industrial applications (Imai et al., 1984).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in
Pharmacokinetics
The compound has shown good cellular potency , suggesting that it may have favorable bioavailability
Result of Action
The inhibition of AKR1C3 by the compound can disrupt the normal function of this enzyme, potentially leading to therapeutic effects in diseases where AKR1C3 is implicated, such as breast and prostate cancer .
Biochemical Analysis
Biochemical Properties
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide interacts with the enzyme aldo-keto reductase AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .
Cellular Effects
In cellular contexts, this compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . This suggests that the compound can influence cell function by modulating the activity of AKR1C3, which may have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the enzyme AKR1C3 . The compound acts as an inhibitor of AKR1C3, preventing the enzyme from carrying out its normal function. This inhibition is achieved through the interaction of the compound’s carboxylate group with the oxyanion hole in the enzyme, and the positioning of the dihydroisoquinoline in an adjacent hydrophobic pocket .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-29-21-10-8-20(9-11-21)24-23(26)18-6-12-22(13-7-18)30(27,28)25-15-14-17-4-2-3-5-19(17)16-25/h2-13H,14-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCKFVWFGXQFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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